molecular formula C15H14N2O3 B12937715 (R)-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid

(R)-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12937715
M. Wt: 270.28 g/mol
InChI Key: TYEXCGMXWGDHDA-CYBMUJFWSA-N
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Description

®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features both isoquinoline and pyrrolidine moieties Isoquinoline is a heterocyclic aromatic organic compound, while pyrrolidine is a saturated five-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid typically involves the formation of the isoquinoline and pyrrolidine rings followed by their coupling. One common method involves the use of isoquinoline derivatives and pyrrolidine-2-carboxylic acid derivatives under specific reaction conditions. For example, the isoquinoline ring can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The isoquinoline ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoquinoline ring typically yields isoquinoline N-oxide, while reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of ®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The isoquinoline moiety can interact with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: A simpler compound with similar structural features but lacking the isoquinoline moiety.

    Isoquinoline-3-carboxylic acid: Contains the isoquinoline ring but lacks the pyrrolidine ring.

Uniqueness

®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the isoquinoline and pyrrolidine rings, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

(2R)-1-(isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H14N2O3/c18-14(17-7-1-2-13(17)15(19)20)11-4-3-10-5-6-16-9-12(10)8-11/h3-6,8-9,13H,1-2,7H2,(H,19,20)/t13-/m1/s1

InChI Key

TYEXCGMXWGDHDA-CYBMUJFWSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)C2=CC3=C(C=C2)C=CN=C3)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC3=C(C=C2)C=CN=C3)C(=O)O

Origin of Product

United States

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